REACTION_CXSMILES
|
FC1C=CC(F)=C(C(O)=O)C=1N.[F:13][C:14]1[CH:23]=[CH:22][C:21]([F:24])=[C:20]2[C:15]=1[C:16](=O)[NH:17][C:18]([CH3:25])=[N:19]2.P(Cl)(Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>C(OC(=O)C)(=O)C.P(Cl)(Cl)(Cl)=O.[Pd].C(O)(=O)C>[F:13][C:14]1[CH:23]=[CH:22][C:21]([F:24])=[C:20]2[C:15]=1[CH:16]=[N:17][C:18]([CH3:25])=[N:19]2 |f:3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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FC1=C(C(C(=O)O)=C(C=C1)F)N
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Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
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FC1=C2C(NC(=NC2=C(C=C1)F)C)=O
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
600 mg
|
Type
|
catalyst
|
Smiles
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[Pd]
|
Name
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|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
is stirred for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
excess acetic acid anhydride are removed azeotropically with toluene in a vacuum
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Type
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ADDITION
|
Details
|
The residue is mixed with 40 ml of a 25% ammonia solution
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Type
|
TEMPERATURE
|
Details
|
while being cooled with ice, and it
|
Type
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ADDITION
|
Details
|
It is diluted with water
|
Type
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EXTRACTION
|
Details
|
It is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
CUSTOM
|
Details
|
dried on sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The organic phase is dried
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
DISSOLUTION
|
Details
|
1.7 g of 4-chloro-5,8-difluoro-2-methylquinazoline, which is dissolved in 60 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
5 ml of triethylamine, is obtained quantitatively
|
Type
|
STIRRING
|
Details
|
shaken for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
(480 ml of hydrogen absorption) under hydrogen atmosphere at normal pressure
|
Type
|
CUSTOM
|
Details
|
Catalyst is removed from the solution by means of filtration over Celite, whereby it
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=NC(=NC2=C(C=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |